molecular formula C18H32O4 B1344361 Octadec-9-enedioic acid CAS No. 4494-16-0

Octadec-9-enedioic acid

Cat. No. B1344361
CAS RN: 4494-16-0
M. Wt: 312.4 g/mol
InChI Key: SBLKVIQSIHEQOF-UHFFFAOYSA-N
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Description

Octadec-9-enedioic acid is a long-chain fatty acid . It is a natural product found in Arabidopsis thaliana .


Synthesis Analysis

Pure E-octadec-9-enedioic acid monomer (C18) was obtained and confirmed by ¹H NMR and FTIR spectra . Efficient chemical pathways were selected to synthesize three monomer derivatives from 1,18-(Z)-octadec-9-enedioic acid, allowing the synthesis of four polyesters .


Molecular Structure Analysis

The molecular formula of Octadec-9-enedioic acid is C18H32O4 . The molecular weight is 312.4 g/mol . The structure is confirmed by ¹H NMR and FTIR spectra .


Chemical Reactions Analysis

The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources . The prepared dicarboxylic acid then experienced condensation polymerization with 1,6-hexamethylenediamine .


Physical And Chemical Properties Analysis

The molecular weight of Octadec-9-enedioic acid is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 16 .

Scientific Research Applications

Precursor for Polymers

Octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources, making it highly attractive for the chemical industry where there is a growing interest in sustainable processes .

Biotransformation Efficiency

In a study, Candida tropicalis was used as a whole-cell biocatalyst for the biotransformation of oleic acid, which naturally occurs in various fats and oils . The production process was characterized and optimized for high productivity .

Lipid Body Formation

The glucose feed rate was identified as the most crucial process parameter influencing product yield, with high rates inducing oleic acid incorporation into triacylglycerols and storage in lipid bodies .

Production of Bio-based Cross-linked Polymers

Unsaturated long-chain DCAs serve as highly useful precursors for producing bio-based cross-linked polymers . They can be modified further, like the epoxidation of the double bond .

Organic Intermediate

9-Octadecynoic acid, a related compound, is used as an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .

Sustainable Processes

The chemical synthesis of the cis isomers is currently not feasible . In contrast, biotechnological production allows for highly specific and selective reactions . This makes cis-ODA highly attractive for the chemical industry where there is a growing interest in sustainable processes .

Safety and Hazards

Octadec-9-enedioic acid is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources . This makes cis-ODA highly attractive for the chemical industry where there is a growing interest in sustainable processes .

Relevant Papers Several relevant papers were found during the search. They include research on the synthesis of new biobased polyamides , the effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency , and the synthesis and evaluation of newly E-octadec-9-enoic acid derivatives .

properties

IUPAC Name

(E)-octadec-9-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019391
Record name (9E)-9-Octadecenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4494-16-0
Record name (9E)-9-Octadecenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octadec-9-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Another preferred embodiment of the invention is based on the preparation of azelaic acid by biooxidation of oleic acid to form 9-octadecenedioic acid followed by oxidation of the 9-octadecenedioic acid to azelaic acid. While any grade of oleic acid can be used as the substrate, a typical technical grade oleic acid consists of the following carboxylic acids: 0.42% C12; 2.7% C14; 0.86% C14:1; 6.3% C16; 4.6% C16:1; 0.93% C17; 2.8% C18; 71.8% C18:1; 8.3% C18:2; 0.58% C18:3. The oleic acid can also be a high grade oleic acid obtained from a fatty oil of a Helianthus annuus (sunflower seed oil) species described, for example, in U.S. Pat. No. 4,627,192, the entire contents of which are incorporated herein by reference. Such oils are very rich in oleic acid and contain at least 80% by weight of oleic.
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Synthesis routes and methods II

Procedure details

When the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of 9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Synthesis routes and methods III

Procedure details

The process of claim 1 wherein the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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